

Application Notes and Protocols for Tetrachloroethylene (PCE) Reductive Dechlorination

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Compound of Interest

Compound Name: *Tetrachloroethylene*

Cat. No.: *B127269*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the reductive dechlorination of **tetrachloroethylene** (PCE), a common environmental contaminant. The methodologies outlined are essential for assessing the bioremediation potential of contaminated sites and for developing and evaluating new therapeutic strategies that may involve dehalogenating enzymes.

Introduction

Tetrachloroethylene (PCE) and its breakdown product trichloroethylene (TCE) are widespread environmental pollutants that are known or suspected carcinogens.^{[1][2]} The anaerobic reductive dechlorination of these compounds to the non-toxic ethene is a key process in the natural attenuation and engineered bioremediation of contaminated sites.^{[3][4][5]} This process is primarily carried out by organohalide-respiring bacteria, with *Dehalococcoides mccartyi* being the only known bacterium capable of complete dechlorination to ethene.^{[3][6]}

These application notes provide a comprehensive guide to setting up and monitoring laboratory-scale experiments to study the reductive dechlorination of PCE. The protocols are designed to be adaptable for various research applications, from assessing the bioremediation potential of microbial communities to screening for novel dehalogenating activities.

Experimental Protocols

Preparation of Anaerobic Microcosms

This protocol describes the setup of anaerobic microcosms using sediment and groundwater from a contaminated site to enrich for and study PCE-dechlorinating microorganisms.

Materials:

- Sediment and groundwater from the contaminated site of interest.
- 160 mL serum bottles with butyl rubber stoppers and aluminum crimp seals.
- Anaerobic glove box or chamber with an N₂/CO₂ (80:20) atmosphere.
- Reduced, bicarbonate-buffered mineral medium (see Table 1 for composition).
- Electron donor solution (e.g., 1 M lactate, pyruvate, or butyrate solution, filter-sterilized).
- PCE stock solution in a non-aqueous phase liquid (e.g., hexadecane) or as a saturated aqueous solution.
- Resazurin solution (0.1% w/v).
- Syringes and needles (sterile, gas-tight).

Procedure:

- Media Preparation: Prepare the bicarbonate-buffered mineral medium according to the composition in Table 1.^[7] Autoclave the medium and then cool it under an N₂/CO₂ (80:20) atmosphere to maintain anaerobic conditions. The medium should be colorless; a pink color indicates oxidation.
- Microcosm Setup: Inside an anaerobic chamber, add approximately 20 g of sediment to each 160 mL serum bottle.^[7]
- Add 100 mL of the reduced mineral medium to each bottle.^[7]

- Amend the microcosms with an electron donor to a final concentration of 5-10 mM.[\[7\]](#)
Lactate is a common choice as it can be fermented to produce the hydrogen and acetate required by *Dehalococcoides mccartyi*.[\[3\]\[8\]](#)
- Spike the microcosms with PCE to a desired final aqueous concentration (e.g., 0.5 mM).[\[7\]](#)
- Seal the bottles with butyl rubber stoppers and aluminum crimp seals.
- Remove the bottles from the anaerobic chamber and incubate them statically in the dark at a controlled temperature, typically between 25-35°C.[\[6\]](#)
- Controls: Prepare control microcosms, including:
 - No-substrate control: Microcosm with sediment and medium but no added electron donor.
 - Killed control: Autoclaved microcosm to account for abiotic degradation.
 - Unamended control: Microcosm with only site materials to observe natural attenuation.[\[9\]](#)

Analytical Methods for Chlorinated Ethenes

The concentrations of PCE and its degradation products (TCE, cis-DCE, trans-DCE, 1,1-DCE, VC) and the final product, ethene, are monitored over time using gas chromatography.

Materials:

- Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[\[1\]\[2\]\[7\]](#)
- Headspace autosampler or purge-and-trap system.[\[10\]](#)
- Gas-tight syringes for manual headspace injection.
- Standards for PCE, TCE, DCE isomers, VC, and ethene.

Procedure:

- Sampling: At regular intervals, remove a headspace or aqueous sample from the microcosms using a gas-tight syringe. For headspace analysis, a 0.1-0.5 mL sample is

typically sufficient.[11] For aqueous samples, a small volume (e.g., 1 mL) is removed and can be extracted with a solvent like pentane or analyzed directly via purge-and-trap.

- GC Analysis:
 - Injector: Set the injector temperature to 200-250°C.
 - Column: Use a capillary column suitable for volatile organic compounds, such as a DB-624 or equivalent.
 - Oven Program: A typical temperature program starts at 40°C, holds for a few minutes, and then ramps up to 200-220°C.[11]
 - Detector: For an FID, the temperature is typically set to 250-300°C.
- Quantification: Create a calibration curve for each analyte using standards of known concentrations. The concentration of each chlorinated ethene in the samples is determined by comparing its peak area to the calibration curve.

Molecular Analysis (Optional)

To quantify the population of *Dehalococcoides mccartyi*, quantitative PCR (qPCR) targeting the 16S rRNA gene can be performed on DNA extracted from the microcosm samples.[12]

Data Presentation

The quantitative data from the experiment should be summarized in tables for easy comparison.

Table 1: Composition of Reduced, Bicarbonate-Buffered Mineral Medium

| Component | Concentration (per Liter) |
|---|---------------------------|
| NaCl | 1 g |
| MgCl ₂ ·6H ₂ O | 0.2 g |
| KH ₂ PO ₄ | 0.2 g |
| NH ₄ Cl | 0.3 g |
| KCl | 0.5 g |
| CaCl ₂ ·2H ₂ O | 0.1 g |
| NaHCO ₃ | 2.5 g |
| Resazurin | 1 mg |
| Trace Element Solution | 1 mL |
| Vitamin Solution | 1 mL |
| Reductant (e.g., Na ₂ S·9H ₂ O) | 0.24 g |

This is a general recipe and may need to be optimized.

Table 2: Example Data of PCE Reductive Dechlorination Over Time

| Time (days) | PCE (μM) | TCE (μM) | cis-DCE (μM) | VC (μM) | Ethene (μM) |
|-------------|----------|----------|--------------|---------|-------------|
| 0 | 500 | 0 | 0 | 0 | 0 |
| 10 | 350 | 140 | 10 | 0 | 0 |
| 20 | 100 | 250 | 150 | 5 | 0 |
| 30 | 5 | 50 | 350 | 90 | 5 |
| 40 | 0 | 5 | 150 | 250 | 95 |
| 50 | 0 | 0 | 20 | 180 | 300 |
| 60 | 0 | 0 | 0 | 50 | 450 |

Visualizations

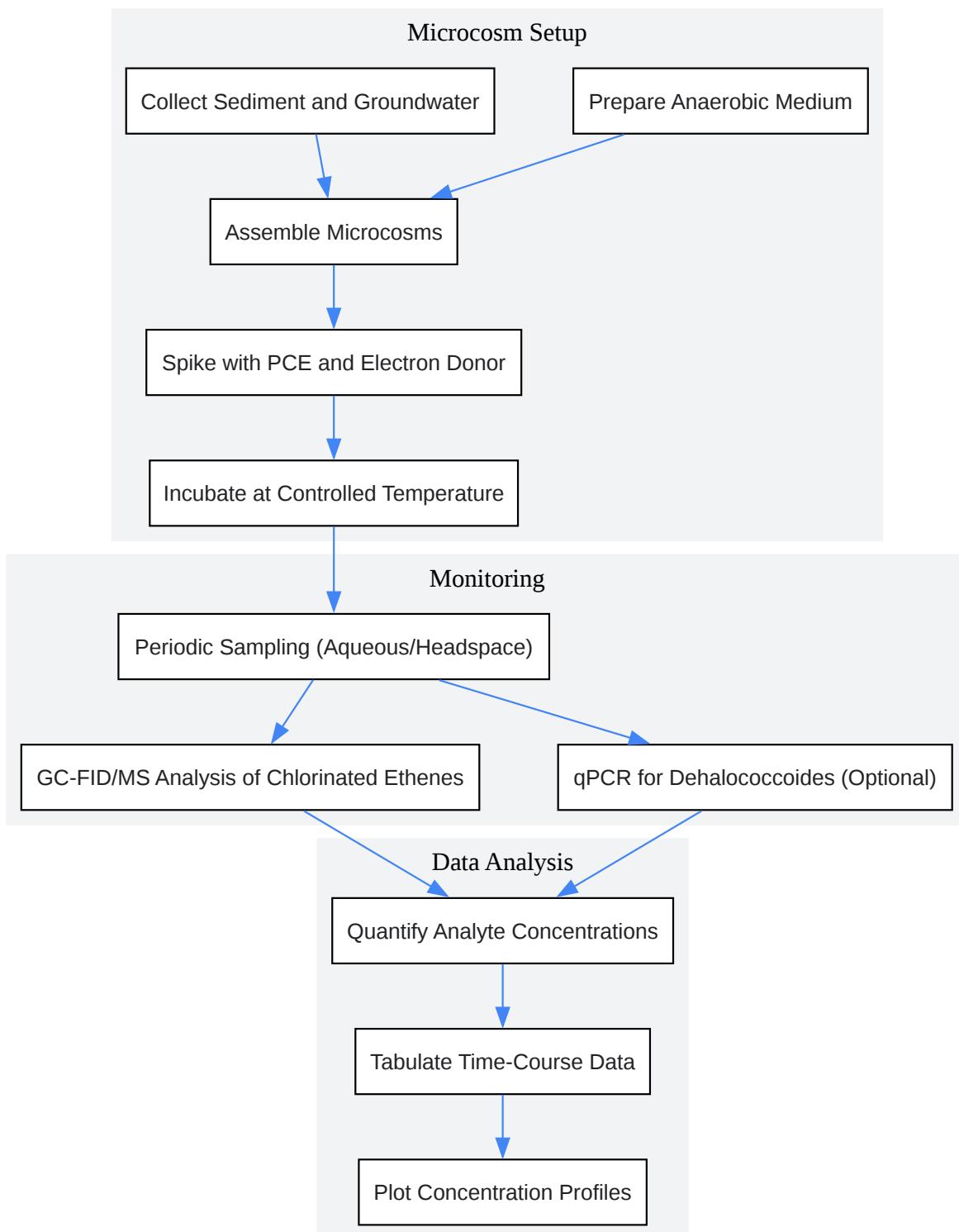
Biochemical Pathway of PCE Reductive Dechlorination



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Caption: Sequential reductive dechlorination of PCE to ethene.

Experimental Workflow for PCE Reductive Dechlorination Study

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Caption: Workflow for laboratory study of PCE reductive dechlorination.

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